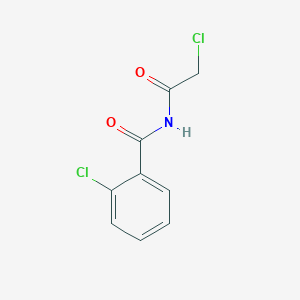

2-chloro-N-(2-chloroacetyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(2-chloroacetyl)benzamide is a useful research compound. Its molecular formula is C9H7Cl2NO2 and its molecular weight is 232.06 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 230.9853839 g/mol and the complexity rating of the compound is 233. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis Methodologies

The synthesis of 2-chloro-N-(2-chloroacetyl)benzamide typically involves acylation reactions where chloroacetyl chloride reacts with 2-chlorobenzamide in the presence of a base such as pyridine. This method allows for the formation of the desired compound with high yields and purity.

Synthesis Steps:

- Reagents:

- 2-chlorobenzamide

- Chloroacetyl chloride

- Base (e.g., pyridine or triethylamine)

- Procedure:

- Mix 2-chlorobenzamide with chloroacetyl chloride.

- Add the base to neutralize the hydrochloric acid produced during the reaction.

- Stir the mixture at room temperature for several hours.

- Purify the product through recrystallization or chromatography.

The compound exhibits notable biological activities that make it valuable in pharmaceutical research.

Antimicrobial Properties

Research indicates that derivatives of chloroacetamides, including this compound, show significant antimicrobial activity against various bacterial strains. For instance:

- Effective against Staphylococcus aureus and methicillin-resistant strains (MRSA).

- The presence of halogenated groups enhances lipophilicity, facilitating membrane penetration and increasing antibacterial efficacy.

| Compound | Activity | IC50 (μM) |

|---|---|---|

| This compound | Antimicrobial | TBD |

| N-(4-chlorophenyl)-2-chloroacetamide | Against S. aureus | 1.52 - 6.31 |

| N-(3-bromophenyl)-2-chloroacetamide | Against E. coli | TBD |

Enzyme Inhibition

The compound is also studied for its role in enzyme inhibition, particularly regarding carbonic anhydrases (CAs). It has shown potential in selectively inhibiting CA IX over CA II, which is crucial in cancer therapy due to CA IX's role in tumor growth and metastasis .

Medicinal Chemistry Applications

In medicinal chemistry, compounds like this compound serve as intermediates for synthesizing more complex molecules with potential therapeutic effects. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- A study demonstrated that derivatives with similar structures exhibit strong enzyme inhibition properties, leading to apoptosis in cancer cell lines, particularly MDA-MB-231 .

- Another investigation highlighted its effectiveness as an antimicrobial agent, suggesting further exploration in developing new antibiotics .

- Research on similar compounds indicates their potential as pesticides due to their biological activity against pests and fungi, showcasing their versatility beyond medicinal applications .

Propriétés

Numéro CAS |

734543-01-2 |

|---|---|

Formule moléculaire |

C9H7Cl2NO2 |

Poids moléculaire |

232.06 g/mol |

Nom IUPAC |

2-chloro-N-(2-chloroacetyl)benzamide |

InChI |

InChI=1S/C9H7Cl2NO2/c10-5-8(13)12-9(14)6-3-1-2-4-7(6)11/h1-4H,5H2,(H,12,13,14) |

Clé InChI |

LXMGWCSUYICVQI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC(=O)CCl)Cl |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)NC(=O)CCl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.